(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
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Description
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F4N7O and its molecular weight is 421.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target theMonoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
Analogous compounds have been shown to inhibit magl in a competitive mode with respect to the 2-ag substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .
Biochemical Pathways
By analogy with similar compounds, it can be inferred that the compound may affect the endocannabinoid system by inhibiting the degradation of 2-ag, leading to its elevation . This could indirectly lead to CB1 occupancy by raising 2-AG levels, and potentially raise norepinephrine levels in the cortex .
Result of Action
Similar compounds have been shown to exhibit antinociceptive efficacy in models of inflammatory and neuropathic pain . They have also been found to induce hippocampal synaptic depression, alter sleep onset, and decrease electroencephalogram gamma power .
Properties
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N7O/c19-13-2-4-14(5-3-13)29-25-16(24-26-29)17(30)28-9-7-27(8-10-28)15-6-1-12(11-23-15)18(20,21)22/h1-6,11H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYNAAKSKZRIHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.